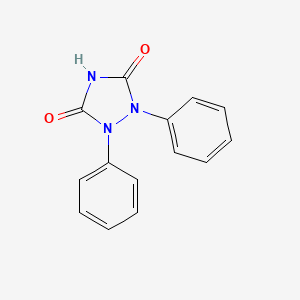
2-Isopropyl-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-3-methylbutanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is known for its unique structure, which includes a branched alkyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methylbutanenitrile can be achieved through various methods. One common approach involves the dehydration of amides using phosphorus (V) oxide (P4O10). This reaction removes water from the amide group, resulting in the formation of the nitrile group (-CN) .
Industrial Production Methods
In industrial settings, the production of nitriles often involves the catalytic dehydration of primary amides. This process is typically carried out under high temperatures and pressures to ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-3-methylbutanenitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically produces primary amines.
Substitution: Substitution reactions can yield a variety of substituted nitriles.
Aplicaciones Científicas De Investigación
2-Isopropyl-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-3-methylbutanenitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or pharmaceutical applications.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutanenitrile: Similar in structure but lacks the branched alkyl chain.
2-Methylbutanenitrile: Another nitrile with a different alkyl chain arrangement.
Isobutyronitrile: A simpler nitrile with a shorter alkyl chain.
Uniqueness
2-Isopropyl-3-methylbutanenitrile is unique due to its branched alkyl chain, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other nitriles and can impact its applications in various fields.
Propiedades
Número CAS |
62391-96-2 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
3-methyl-2-propan-2-ylbutanenitrile |
InChI |
InChI=1S/C8H15N/c1-6(2)8(5-9)7(3)4/h6-8H,1-4H3 |
Clave InChI |
FSCFMUWAEFAUJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C#N)C(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8784508.png)







